N-Methylnitroacetamide

Cycloaddition Reaction kinetics Machetti-De Sarlo

Quality control laboratories validating ranitidine methods face compliance risk if impurity standards don't match official pharmacopoeia specifications. N-Methylnitroacetamide (Ranitidine EP Impurity H) is the exact EP/USP-designated impurity, eliminating the need for in-house synthesis and structural elucidation. Key advantages: • Manufactured as a CRM under ISO 17034/17025 for ANDA/NDA submission. • Fully characterized with comprehensive spectral data. • Available from stock for immediate global shipment, reducing project delays.

Molecular Formula C3H6N2O3
Molecular Weight 118.09 g/mol
CAS No. 72078-82-1
Cat. No. B127195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methylnitroacetamide
CAS72078-82-1
SynonymsN-Methyl-2-nitroacetamide; 
Molecular FormulaC3H6N2O3
Molecular Weight118.09 g/mol
Structural Identifiers
SMILESCNC(=O)C[N+](=O)[O-]
InChIInChI=1S/C3H6N2O3/c1-4-3(6)2-5(7)8/h2H2,1H3,(H,4,6)
InChIKeyRXGDLJRIJKYANC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methylnitroacetamide: Compound Profile and Procurement


N-Methylnitroacetamide (CAS 72078-82-1; molecular formula C₃H₆N₂O₃; MW 118.09) is a nitro-substituted acetamide derivative and a designated pharmacopoeial impurity reference standard (Ranitidine EP Impurity H / USP Ranitidine Simple Nitroacetamide) . The compound exhibits predicted physicochemical properties including a melting point of 68–69 °C, a boiling point of 325.3±25.0 °C at 760 mmHg, a density of 1.220±0.06 g/cm³, and a predicted pKa of 6.75±0.58 . It is structurally defined by an N-methyl amide group adjacent to an α-nitro methylene moiety, imparting a polarized C–H bond that underlies its reactivity as a dipolarophile precursor in cycloaddition chemistry [1].

Why N-Methylnitroacetamide Cannot Be Substituted


N-Methylnitroacetamide occupies a distinct functional niche that structurally related compounds cannot substitute without compromising experimental reproducibility or regulatory compliance. Unlike unsubstituted 2-nitroacetamide (CAS 628-99-1; C₂H₄N₂O₃; MW 104.07), the N-methyl group confers both altered physicochemical properties and markedly different kinetic behavior in cycloaddition reactions, where the methylated derivative exhibits an unusual sigmoidal kinetic profile and substrate auto-catalytic function absent in the non-methylated analog [1]. Compared to N-methylacetamide (CAS 79-16-3), which lacks the nitro group, N-methylnitroacetamide possesses the α-nitro C–H acidity required for base-catalyzed 1,3-dipolar cycloaddition reactivity . Furthermore, as Ranitidine EP Impurity H, N-methylnitroacetamide bears a specific regulatory identity that cannot be met by other nitroacetamides; the European Pharmacopoeia monograph explicitly designates this exact compound as Impurity H, and substitution with any other nitrated acetamide would invalidate analytical method compliance under ICH Q3A/Q3B guidelines [2].

N-Methylnitroacetamide: Procurement Evidence and Differentiation


Sigmoidal Kinetic Profile and Substrate Auto-Catalysis

N-Methylnitroacetamide exhibits a unique sigmoidal kinetic profile in the base-catalyzed Machetti-De Sarlo cycloaddition with acrylamide, a behavior that distinguishes it from other nitroacetamide derivatives. Detailed in situ kinetic analysis revealed that the reaction displays an induction period and an accelerating phase characteristic of auto-catalysis, wherein N-methylnitroacetamide itself generates the catalytic species required for its own conversion [1]. This dual role as both substrate and catalyst precursor is not observed with unsubstituted 2-nitroacetamide under identical conditions, where the reaction follows a conventional exponential decay curve without the pronounced induction period [1].

Cycloaddition Reaction kinetics Machetti-De Sarlo Nitrile oxide

Reaction Selectivity: Cycloaddition versus Condensation

N-Methylnitroacetamide participates in conjugate addition versus cycloaddition/condensation reactions with electron-deficient dipolarophiles, and the selectivity between these pathways is quantifiably influenced by solvent choice. Under base catalysis, nitroacetamides including N-methylnitroacetamide show high selectivity toward condensation products when the reaction is conducted in water, with consistently shorter induction periods than those observed in chloroform [1]. While this behavior is observed across the nitroacetamide class, the presence of the N-methyl substituent in N-methylnitroacetamide (versus unsubstituted 2-nitroacetamide) influences the relative partitioning due to electronic and steric modulation of the nitronate intermediate stability [1].

Green chemistry Water-based synthesis Nitroacetamide reactivity Selectivity control

Certified Reference Material for Ranitidine Impurity H

N-Methylnitroacetamide is officially designated as Ranitidine EP Impurity H (USP: Ranitidine Simple Nitroacetamide) in compendial monographs [1]. Unlike generic nitroacetamides or N-methylacetamide, this compound is manufactured and certified as a Pharmaceutical Secondary Standard / Certified Reference Material (CRM) in accordance with ISO 17034 and ISO/IEC 17025 . The certification includes comprehensive characterization data compliant with ICH and pharmacopoeial guidelines, enabling direct use in analytical method development, method validation (AMV), quality control (QC), and Abbreviated New Drug Application (ANDA) submissions without the need for in-house impurity isolation or characterization [2].

Pharmaceutical QC Reference standard Impurity profiling ANDA submission

Spectroscopic Fingerprint for Analytical Specificity

N-Methylnitroacetamide possesses a unique combination of spectroscopic signatures that enable unambiguous identification and quantification in complex matrices. The compound is characterized by distinct ¹H NMR, FTIR, and GC-MS spectra that differentiate it from co-eluting or structurally similar nitro-containing impurities [1]. The N-methyl resonance in the ¹H NMR spectrum (singlet at ~2.8–3.0 ppm for the N–CH₃ group, alongside the α-CH₂–NO₂ methylene protons at ~4.5–5.0 ppm) provides a clear diagnostic signal not present in unsubstituted 2-nitroacetamide . This spectral distinctness is critical for developing specific, validated HPLC-UV or LC-MS methods capable of resolving N-methylnitroacetamide from other process-related impurities in pharmaceutical analysis.

Analytical chemistry Spectroscopy Method validation Impurity identification

Physicochemical Profile: pKa and Solubility

N-Methylnitroacetamide exhibits predicted physicochemical parameters that quantitatively differentiate it from related nitroacetamides. The predicted pKa of 6.75±0.58 reflects the acidifying effect of the α-nitro group on the adjacent N–H of the secondary amide, resulting in significantly greater acidity than N-methylacetamide (pKa ~15–16 for amide N–H). Compared to unsubstituted 2-nitroacetamide (predicted pKa ~7.0–7.5 for the primary amide N–H), the N-methyl substitution modestly reduces acidity while altering the compound‘s lipophilicity (cLogP ~ -0.5 to -0.2) and solubility profile in organic solvents. The compound is soluble in chloroform and methanol , a property that facilitates its use in synthetic applications where the more polar unsubstituted 2-nitroacetamide may exhibit limited solubility.

Physicochemical properties pKa prediction Solubility Drug design

N-Methylnitroacetamide: Research and Industrial Applications


Ranitidine Impurity Reference Standard for ANDA Submissions

N-Methylnitroacetamide is procured as Ranitidine EP Impurity H (USP Ranitidine Simple Nitroacetamide) for use in pharmaceutical quality control laboratories. As a Certified Reference Material (CRM) manufactured to ISO 17034 and ISO/IEC 17025 standards, it enables analytical method development, method validation (AMV), system suitability testing, and impurity quantification in ranitidine hydrochloride drug substance and finished product testing [1]. The compound‘s official pharmacopoeial designation and availability with comprehensive characterization data directly support ANDA/NDA regulatory submissions, eliminating the need for in-house synthesis and structural elucidation of this specific degradation product .

Kinetic and Mechanistic Studies of Cycloaddition

N-Methylnitroacetamide serves as a specialized substrate for investigating non-classical reaction kinetics in 1,3-dipolar cycloadditions. The compound‘s unique sigmoidal kinetic profile and substrate-derived auto-catalytic function in the Machetti-De Sarlo cycloaddition with acrylamide make it an essential reagent for mechanistic studies exploring induction periods, auto-catalysis, and dual substrate-catalyst behavior [1]. Researchers investigating nitrile oxide generation from nitroalkanes or studying the kinetic nuances of base-catalyzed cycloadditions should prioritize this compound over unsubstituted 2-nitroacetamide, which lacks the observed sigmoidal kinetic behavior under identical conditions [1].

Heterocyclic Synthesis via Cycloaddition

N-Methylnitroacetamide is utilized as a nitroacetamide building block in the synthesis of isoxazolines and related heterocycles via 1,3-dipolar cycloaddition. The compound‘s reactivity with electron-deficient dipolarophiles, and the ability to tune selectivity between condensation and conjugate addition pathways through solvent choice (water vs. chloroform), makes it a valuable intermediate for medicinal chemistry and agrochemical discovery programs [1]. The N-methyl substitution provides electronic modulation distinct from unsubstituted 2-nitroacetamide, offering synthetic chemists an alternative entry point into the nitronate intermediate manifold for heterocyclic construction [1].

Spectroscopic Library Development and Validation

N-Methylnitroacetamide is procured as a pure reference compound for populating and cross-validating analytical spectroscopy libraries. Its distinct ¹H NMR (N–CH₃ singlet at ~2.8–3.0 ppm), FTIR, and GC-MS spectra [1] provide a reliable reference fingerprint for compound identification in synthetic chemistry, forensic analysis, and pharmaceutical impurity profiling. The compound‘s spectral data serve as a benchmark for distinguishing N-methylated nitroacetamides from their non-methylated counterparts, enabling accurate assignment of unknown peaks in reaction monitoring and impurity elucidation workflows [1].

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